molecular formula C12H22O3 B1381840 2-[4-(Propoxymethyl)cyclohexyl]acetic acid CAS No. 1803587-97-4

2-[4-(Propoxymethyl)cyclohexyl]acetic acid

Cat. No.: B1381840
CAS No.: 1803587-97-4
M. Wt: 214.3 g/mol
InChI Key: ONYUJEIQLQDXRF-UHFFFAOYSA-N
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Description

2-[4-(Propoxymethyl)cyclohexyl]acetic acid: is an organic compound with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.3 g/mol . This compound is characterized by a cyclohexyl ring substituted with a propoxymethyl group and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-[4-(Propoxymethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-[4-(Methoxymethyl)cyclohexyl]acetic acid
  • 2-[4-(Ethoxymethyl)cyclohexyl]acetic acid
  • 2-[4-(Butoxymethyl)cyclohexyl]acetic acid

Comparison: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid is unique due to its specific propoxymethyl substitution, which imparts distinct chemical and physical properties. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity, solubility, and biological activity. The propoxymethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-[4-(propoxymethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-7-15-9-11-5-3-10(4-6-11)8-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYUJEIQLQDXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279028
Record name 4-(Propoxymethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-97-4
Record name 4-(Propoxymethyl)cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propoxymethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 2
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 3
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 4
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 5
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 6
2-[4-(Propoxymethyl)cyclohexyl]acetic acid

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